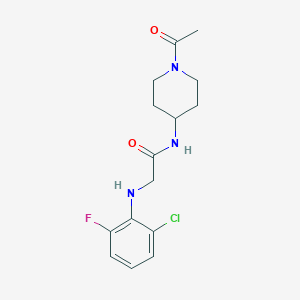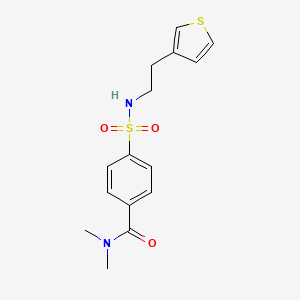
2-(2-chloro-6-fluoroanilino)-N-(2-ethoxyethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-chloro-6-fluoroanilino)-N-(2-ethoxyethyl)acetamide, commonly known as E7090, is a small molecule inhibitor that targets fibroblast growth factor receptor (FGFR) and vascular endothelial growth factor receptor (VEGFR). It has been extensively studied for its potential therapeutic applications in cancer treatment.
Wirkmechanismus
E7090 selectively binds to the ATP-binding site of 2-(2-chloro-6-fluoroanilino)-N-(2-ethoxyethyl)acetamide and VEGFR, preventing the activation of downstream signaling pathways that promote tumor growth and angiogenesis. It has been shown to inhibit the proliferation and migration of cancer cells, as well as the formation of new blood vessels that support tumor growth.
Biochemical and Physiological Effects
E7090 has been found to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit tumor growth and metastasis in vivo. It has also been shown to reduce the expression of various pro-angiogenic factors, such as VEGF and bFGF, and increase the expression of anti-angiogenic factors, such as thrombospondin-1.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of E7090 is its specificity for 2-(2-chloro-6-fluoroanilino)-N-(2-ethoxyethyl)acetamide and VEGFR, which reduces the risk of off-target effects. It has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity. However, like many targeted therapies, E7090 may be subject to the development of resistance over time.
Zukünftige Richtungen
There are several potential future directions for research on E7090. One area of interest is the development of combination therapies that can enhance its anti-tumor activity and overcome resistance. Another area of focus is the identification of biomarkers that can predict response to E7090 and guide patient selection. Additionally, further studies are needed to explore the potential of E7090 in other types of cancer and to elucidate its mechanism of action in greater detail.
Synthesemethoden
The synthesis of E7090 involves multiple steps, including the reaction of 2-chloro-6-fluoroaniline with 2-bromoacetophenone, followed by the reaction of the resulting intermediate with 2-(2-ethoxyethylamino)ethanol. The final product is obtained through a series of purification and isolation steps.
Wissenschaftliche Forschungsanwendungen
E7090 has been shown to have potent anti-tumor activity in various preclinical models, including lung cancer, gastric cancer, and breast cancer. It works by inhibiting the activity of 2-(2-chloro-6-fluoroanilino)-N-(2-ethoxyethyl)acetamide and VEGFR, which are known to play critical roles in tumor growth and angiogenesis. E7090 has also been found to be effective in overcoming resistance to other targeted therapies, such as EGFR inhibitors.
Eigenschaften
IUPAC Name |
2-(2-chloro-6-fluoroanilino)-N-(2-ethoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClFN2O2/c1-2-18-7-6-15-11(17)8-16-12-9(13)4-3-5-10(12)14/h3-5,16H,2,6-8H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDEORDLSIOVPDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCNC(=O)CNC1=C(C=CC=C1Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(3-Bromo-5-methylpyridin-2-yl)piperazin-1-yl]pyridazine](/img/structure/B7678996.png)
![N-[(5-cyano-2-fluorophenyl)methyl]-2,3-dihydroxybenzamide](/img/structure/B7679015.png)
![6-bromo-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2,3-dihydro-1H-inden-5-amine](/img/structure/B7679016.png)
![1-(2,3-dihydro-1H-inden-5-ylmethyl)-3-[(3-hydroxycyclopentyl)methyl]urea](/img/structure/B7679020.png)
![3-[(2,6-Dimethylpyridin-3-yl)methylsulfonyl]-5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B7679021.png)
![(2S)-2-amino-4-methylsulfanyl-1-(5-oxa-8-azaspiro[3.5]nonan-8-yl)butan-1-one;hydrochloride](/img/structure/B7679028.png)

![(2R)-1-[4-(3-bromo-5-methylpyridin-2-yl)piperazin-1-yl]propan-2-ol](/img/structure/B7679059.png)
![6-bromo-N-[[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]-2,3-dihydro-1H-inden-5-amine](/img/structure/B7679064.png)
![5,7-Dimethyl-2-[(2-methylpyrazol-3-yl)methylsulfonyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7679075.png)
![N-[3-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]propyl]cyclopentanecarboxamide](/img/structure/B7679081.png)

![N-[2-bromo-5-(trifluoromethyl)phenyl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B7679094.png)
